Product packaging for 2,4-Dichloro-6-iodoquinoline(Cat. No.:)

2,4-Dichloro-6-iodoquinoline

Cat. No.: B12816828
M. Wt: 323.94 g/mol
InChI Key: WAFPWZFANVRINJ-UHFFFAOYSA-N
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Description

Significance of Halogenated Quinoline (B57606) Frameworks as Versatile Synthetic Scaffolds

Halogenated quinoline frameworks are recognized as "privileged scaffolds" in medicinal and pharmaceutical chemistry. researchgate.net Their presence is a common feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, agrochemicals, and materials. rsc.org The diverse pharmacological activities exhibited by quinoline derivatives include antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgbiointerfaceresearch.com

The synthetic versatility of halogenated quinolines stems from the reactivity of the carbon-halogen bonds. These halogens can be selectively replaced or can participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. researchgate.netsmolecule.com This tunability is crucial in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity. orientjchem.org For instance, the position and nature of the halogen substituent can significantly influence a compound's lipophilicity, cellular uptake, and binding affinity to biological targets. rsc.orgorientjchem.org

Rationale for In-Depth Academic Investigation of 2,4-Dichloro-6-iodoquinoline

The specific arrangement of halogens in this compound makes it a particularly interesting subject for academic investigation. The quinoline core is substituted with two chlorine atoms at the 2- and 4-positions and an iodine atom at the 6-position. This trifunctionalized scaffold presents multiple, distinct opportunities for chemical modification:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2- and 4-positions are activated towards nucleophilic substitution. researchgate.net This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

Cross-Coupling Reactions: The iodine atom at the 6-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The orthogonal reactivity of the chloro and iodo substituents could potentially allow for selective, stepwise functionalization, making this compound a highly valuable and versatile intermediate in the synthesis of complex, polysubstituted quinolines.

Overview of Current Research Trends and Knowledge Gaps Pertaining to this compound

Current research on halogenated quinolines is largely focused on the development of novel synthetic methodologies for their preparation and functionalization. researchgate.net There is a continuous drive to discover more efficient, regioselective, and environmentally friendly synthetic routes. researchgate.net Another significant trend is the exploration of the biological activities of new quinoline derivatives, with a particular emphasis on identifying novel therapeutic agents. nih.govmdpi.com

Despite the broad interest in halogenated quinolines, a specific and in-depth investigation of this compound appears to be a significant knowledge gap. While many studies focus on mono- or di-halogenated quinolines, or quinolines with different substitution patterns, dedicated research on the synthesis, reactivity, and potential applications of this specific tri-halogenated isomer is scarce. Much of the available information on this compound is found in the catalogs of chemical suppliers, where it is listed as a research chemical or building block, rather than in primary scientific literature. Furthermore, searches for this compound often lead to its isomer, 2,4-dichloro-6-iodoquinazoline, highlighting the need for more focused research on the quinoline derivative. alfa-chemistry.com

Defining the Scope and Objectives of Academic Research on this compound

Given the potential of this compound as a versatile synthetic intermediate and the current lack of focused research, the scope of future academic investigation should be clearly defined. Key objectives for research on this compound would include:

Development of Efficient and Scalable Synthetic Routes: Establishing a reliable and high-yielding synthesis of this compound is a primary objective. This would make the compound more accessible for further research and potential applications.

Systematic Investigation of its Reactivity: A thorough exploration of the regioselective functionalization of the three halogen atoms is crucial. This would involve studying the conditions for selective nucleophilic substitution of the chlorine atoms and for various cross-coupling reactions at the iodine position.

Synthesis of Novel Quinoline Derivatives: Utilizing this compound as a scaffold, a library of novel, polysubstituted quinoline derivatives could be synthesized.

Exploration of Biological and Material Properties: The newly synthesized derivatives should be screened for a wide range of biological activities (e.g., antimicrobial, anticancer) and evaluated for their potential in materials science (e.g., as organic light-emitting diodes (OLEDs) or fluorescent probes). core.ac.uk

Addressing these objectives will not only fill the existing knowledge gap regarding this compound but also potentially lead to the discovery of new molecules with valuable therapeutic or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2IN B12816828 2,4-Dichloro-6-iodoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Cl2IN

Molecular Weight

323.94 g/mol

IUPAC Name

2,4-dichloro-6-iodoquinoline

InChI

InChI=1S/C9H4Cl2IN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H

InChI Key

WAFPWZFANVRINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC(=N2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichloro 6 Iodoquinoline and Its Advanced Precursors

Direct Synthetic Approaches to 2,4-Dichloro-6-iodoquinoline

The reaction proceeds through an initial formation of a malondianilide, which then undergoes cyclization and subsequent chlorination. The use of 4-iodoaniline (B139537) ensures the regioselective placement of the iodine atom at the 6-position of the resulting quinoline (B57606) ring.

Optimization of Reaction Parameters for Efficient Direct Synthesis

The efficiency of the direct synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Key variables include temperature, reaction time, and the ratio of reactants. Microwave-assisted synthesis has emerged as a powerful technique to accelerate this type of reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.

Bayesian optimization and other machine learning-assisted techniques are also being increasingly employed to systematically and efficiently explore the multi-dimensional reaction parameter space. These computational tools can rapidly identify optimal conditions by iteratively suggesting new experiments based on the results of previous trials, thereby minimizing the number of experiments required to achieve high yields.

Table 1: Key Parameters for Optimization in the Direct Synthesis of this compound

Parameter Range/Options Effect on Reaction
Temperature 80-150 °C Affects reaction rate and potential for side product formation.
Reaction Time 1-24 hours Crucial for ensuring complete conversion without degradation.
Solvent Phosphorus oxychloride (neat), high-boiling inert solvents Can influence solubility of intermediates and reaction kinetics.
Microwave Power 100-300 W Can significantly reduce reaction times.

| Catalyst | Lewis acids (e.g., ZnCl₂) | May promote cyclization and improve yields. |

Reagent Selection and Stoichiometric Considerations in this compound Formation

The choice and stoichiometry of reagents are critical for the successful synthesis of this compound.

4-Iodoaniline: This is the foundational starting material that dictates the presence and position of the iodine substituent. Its purity is paramount to avoid the formation of undesired side products.

Malonic Acid: This reagent provides the three-carbon unit that forms part of the pyridine (B92270) ring of the quinoline core. Typically, a slight excess of malonic acid is used to ensure complete reaction with the aniline.

Phosphorus Oxychloride (POCl₃): This serves a dual role as both a dehydrating agent to facilitate the cyclization and as a chlorinating agent to convert the intermediate 4-hydroxy-2-quinolone into the desired 2,4-dichloroquinoline (B42001). A significant excess of POCl₃ is generally required to drive the reaction to completion and to act as a solvent.

The molar ratio of 4-iodoaniline to malonic acid to phosphorus oxychloride is a key parameter to optimize. An imbalance in stoichiometry can lead to incomplete reaction, the formation of polymeric materials, or other side products.

Precursor-Mediated Synthesis of this compound

An alternative to the direct approach is the synthesis of this compound from pre-existing quinoline precursors. This strategy allows for the late-stage introduction of one or more of the halogen substituents.

Transformation of Diverse Halogenated Quinoline Precursors to this compound

This approach involves starting with a quinoline ring that is already substituted with some of the desired halogens and then introducing the remaining ones. Two primary pathways can be considered:

Iodination of 2,4-dichloroquinoline: This involves the electrophilic iodination of the readily available 2,4-dichloroquinoline. The challenge lies in achieving regioselective iodination at the C6 position. The chlorine atoms are deactivating, and directing the incoming electrophile to the desired position can be difficult, often leading to a mixture of isomers.

Chlorination of a 6-iodoquinoline (B82116) precursor: A more controlled approach involves starting with a 6-iodoquinoline derivative, such as 6-iodo-4-hydroxy-2-quinolone, and then performing a chlorination reaction. This precursor can be synthesized from 4-iodoaniline and malonic acid under conditions that favor the formation of the dihydroxyquinoline. Subsequent treatment with a chlorinating agent like phosphorus oxychloride or thionyl chloride can then convert the hydroxyl groups to chlorine atoms.

Table 2: Comparison of Precursor-Mediated Synthetic Pathways

Starting Material Key Transformation Advantages Challenges
2,4-Dichloroquinoline Electrophilic Iodination Readily available starting material. Poor regioselectivity, potential for multiple iodinations.

Regioselective Halogenation and Dehalogenation Strategies in Quinoline Derivatization

The regiochemical outcome of electrophilic halogenation on the quinoline ring is influenced by the electronic properties of the existing substituents. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring. Within the benzene ring, the positions are activated or deactivated based on the substituents present.

For the iodination of 2,4-dichloroquinoline, the chlorine atoms are ortho, para-directing but also deactivating. This can lead to substitution at various positions on the benzene ring, making selective C6 iodination challenging without the use of specialized directing groups or catalysts.

Conversely, in the chlorination of a 6-iodo-4-hydroxy-2-quinolone, the hydroxyl groups are converted to chloro groups, which is a well-established transformation. The iodine at the C6 position is generally stable under these conditions.

Friedländer Reaction-Based Pathways to Substituted Quinolines

The Friedländer annulation is a powerful method for constructing the quinoline core, which can be adapted to synthesize precursors for this compound. uky.edunih.govresearchgate.netresearchgate.netresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

To synthesize a precursor for this compound, one could employ 2-amino-5-iodobenzaldehyde (B3176454) or a corresponding ketone as the starting material. Reaction with a suitable methylene-containing compound, such as ethyl acetoacetate, would lead to a 6-iodo-4-hydroxyquinoline derivative. This intermediate can then be subjected to chlorination as described previously. The Friedländer synthesis offers a high degree of flexibility in introducing substituents on both the benzene and pyridine rings of the quinoline system. uky.edunih.govresearchgate.netresearchgate.netresearchgate.net

Table 3: Potential Friedländer Reaction for a this compound Precursor

2-Aminoaryl Carbonyl Methylene Component Product
2-Amino-5-iodobenzaldehyde Ethyl acetoacetate Ethyl 6-iodo-4-hydroxyquinoline-2-carboxylate

Catalytic Strategies in the Synthesis and Functionalization of this compound

Catalysis provides a powerful toolkit for the synthesis of complex molecules like this compound, enabling efficient and selective chemical transformations. nih.gov Both transition metals and other catalytic systems play crucial roles in introducing and modifying the halogen substituents on the quinoline core.

Transition Metal-Catalyzed Methods for Halogen Introduction and Modification

Transition metal catalysis is a cornerstone in modern organic synthesis, offering unparalleled efficiency in forming carbon-halogen bonds. nih.govuniurb.it For the synthesis of this compound, these methods are essential for the precise installation of the chloro and iodo groups on the quinoline nucleus.

Palladium catalysis is a prominent strategy for the halogenation of C-H bonds in aromatic systems. nih.gov The development of palladium-catalyzed methods for the ortho-halogenation of arylnitriles, using the cyano group as a directing element, showcases the precision of this approach. acs.org While direct C-H activation on the quinoline core is complex, palladium catalysts are instrumental in related transformations. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been extensively studied, though it often shows a preference for the C2 or C8 positions depending on the reaction conditions. acs.org

The resting state of the catalyst in palladium-catalyzed chlorination of similar heterocycles, such as benzo[h]quinoline, has been identified as a dinuclear Pd(II) complex, providing insight into the reaction mechanism. researchgate.net Such mechanistic understanding is crucial for optimizing conditions for the synthesis of multi-halogenated quinolines. Quinoline-type ligands have been shown to be uniquely effective in enabling palladium(II)-catalyzed bromination and iodination of C(sp³)–H bonds, a principle that can be extended to the functionalization of precursors. nih.gov

Table 1: Examples of Palladium-Catalyzed Halogenation on Aromatic Cores

Substrate Type Directing Group Halogen Source Catalyst System Position Selectivity Reference
Arylnitrile Cyano (-CN) I, Br, Cl sources Palladium(II) ortho- acs.org
Quinoline N-oxide N-Oxide Iodoarenes Palladium(II) C8 or C2 acs.org
Carboxylic Amides Amide I, Br sources Palladium(II) / Quinoline Ligand α-position (sp³) nih.gov
Benzo[h]quinoline N-heterocycle N-chlorosuccinimide (NCS) Palladium(II) --- researchgate.net

The functionalization of the quinoline ring can be effectively achieved using mixed organometallic reagents. nih.gov Traditional lithium or magnesium reagents often lead to a lack of regioselectivity or undesirable nucleophilic addition at the C2 position. acs.org To overcome these challenges, mixed lithium-magnesium complexes, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), have been developed. acs.org These "turbo-Grignard" reagents act as highly active bases that can perform chemo- and regioselective magnesiation on various heterocycles, including quinolines. acs.orgnih.gov

This direct magnesiation allows for the introduction of functional groups at specific positions, which can be a key step in building the this compound structure from a simpler quinoline precursor. researchgate.net Similarly, polyfunctional organozinc reagents, prepared via direct metal insertion in the presence of LiCl, offer a mild and efficient route to functionalized aryl and heteroaryl compounds. nih.gov These methods tolerate a wide range of sensitive functional groups, making them highly valuable in complex syntheses. nih.govresearchgate.netuni-muenchen.de

Organocatalytic and Acid-Catalyzed Pathways to this compound Derivatives

Beyond metal catalysis, other strategies contribute to the synthesis of the quinoline scaffold. Acid catalysis, in particular, is a well-established method for constructing the quinoline ring system. A one-pot, three-component Doebner synthesis using trifluoroacetic acid as a catalyst can produce 6-iodo-substituted carboxy-quinolines from iodo-aniline, pyruvic acid, and various aldehydes. nih.gov This approach is noted for its rapid reaction times and high yields. nih.gov

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been explored for the synthesis of related heterocyclic structures. For example, novel organocatalysts based on a tetrahydroisoquinoline backbone have been successfully used in asymmetric Diels-Alder reactions, demonstrating the potential of such catalysts in constructing complex ring systems. researchgate.net

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are increasingly influencing synthetic route design. nih.govnih.govresearchgate.net These principles encourage the use of safer solvents, catalytic reagents over stoichiometric ones, and energy-efficient processes. gcande.orgejcmpr.com

Exploration of Environmentally Benign Solvent Systems

A key aspect of green chemistry is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. tandfonline.comresearchgate.net In the context of quinoline synthesis, significant progress has been made in utilizing solvents like water, ethanol (B145695), and ionic liquids.

Water, being non-flammable, cheap, and environmentally safe, is an attractive solvent. tandfonline.com The synthesis of quinoline derivatives has been successfully carried out in water using ferric chloride (FeCl₃·6H₂O) as an inexpensive and eco-friendly catalyst. tandfonline.com Similarly, ethanol is another green solvent that has been used effectively. One-pot syntheses of quinoline derivatives have been achieved in ethanol using catalysts such as indium (III) chloride or fluoroboric acid-based ionic liquids. ias.ac.inniscpr.res.in These methods often result in excellent yields and high product purity with shorter reaction times compared to conventional approaches. ias.ac.inniscpr.res.in

Table 2: Green Solvent Systems in Catalytic Quinoline Synthesis

Catalyst Solvent Key Advantages Yields Reference
Ferric Chloride (FeCl₃·6H₂O) Water Inexpensive, non-toxic catalyst; environmentally benign solvent High tandfonline.com
Indium (III) Chloride (InCl₃) Ethanol Recyclable catalyst, mild conditions Quantitative niscpr.res.in
[Et₃NH]⁺[BF₄]⁻ (Ionic Liquid) Ethanol Reusable catalyst, high purity products 78-93% ias.ac.in
p-Toluene Sulfonic Acid (p-TSA) Water Eco-friendly, one-pot reaction 60-94% tandfonline.com

Compound Index

Development of Sustainable and Recyclable Catalytic Systems

The synthesis of quinoline derivatives, including complex halogenated structures like this compound, has traditionally relied on classical methods that often involve harsh reaction conditions, the use of hazardous chemicals, and the generation of significant waste. nih.gov These drawbacks have spurred extensive research into the development of more sustainable and environmentally friendly synthetic routes, with a particular focus on the use of recyclable catalytic systems. nih.govnih.gov The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are central to these modern approaches. nih.gov Key strategies include the use of heterogeneous catalysts, nanocatalysts, and alternative energy sources like microwave irradiation to improve efficiency and facilitate catalyst recovery and reuse.

The development of heterogeneous catalysts is a cornerstone of sustainable quinoline synthesis. These catalysts, being in a different phase from the reaction mixture, can be easily separated and reused, minimizing waste and reducing costs. For instance, zeolites have been employed as efficient, reusable catalysts for the synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org One study highlighted the use of Hβ zeolite for the cyclization of 2-aminobenzophenones with ketones, with the catalyst being reusable for up to five cycles without a significant loss in its catalytic efficiency. rsc.org Similarly, copper-incorporated sulfated zirconium oxide (ZrO₂/SO₄²⁻/Cu) has been demonstrated as a recyclable nanocatalyst for the Friedländer synthesis of quinolines in water at room temperature, showcasing high yields and catalyst reusability. nih.gov

Nanocatalysts, in particular, offer significant advantages due to their high surface-area-to-volume ratio, which often translates to higher catalytic activity. nih.gov Iron-based nanoparticles are of particular interest due to their low toxicity, abundance, and efficient recyclability. nih.gov For example, CuFe₂O₄ nanoparticles have been used as a catalyst for quinoline synthesis in water, demonstrating the potential for green reaction media. nih.gov Another approach involves the use of a reusable solid acid catalyst, Nafion NR50, for the Friedländer synthesis of quinolines under microwave irradiation, a method that is both environmentally friendly and efficient. mdpi.comorganic-chemistry.org This method has been applied to the synthesis of various polysubstituted quinolines, including halogenated derivatives. organic-chemistry.org

The table below summarizes the performance of various recyclable catalytic systems in the synthesis of quinoline derivatives, illustrating the potential for their application in the synthesis of this compound and its precursors.

Table 1: Performance of Recyclable Catalysts in Quinoline Synthesis

CatalystReaction TypeKey Reaction ConditionsYieldRecyclabilityReference
Hβ ZeoliteFriedländer CyclizationSolvent-freeHighUp to 5 cycles rsc.org
ZrO₂/SO₄²⁻/CuFriedländer SynthesisWater, Room Temperature97%Recyclable nih.gov
Nafion NR50Friedländer SynthesisEthanol, Microwave IrradiationVery good yieldsReusable mdpi.comorganic-chemistry.org
[Hbim]BF₄ (Ionic Liquid)Friedländer SynthesisSolvent-free, 100 °C93%Reusable for 2 cycles nih.gov
Palladium CatalystModified Friedländer SynthesisToluene/PEG-2000, 100 °CGood yieldsReusable for 5 cycles knu.ac.krresearchgate.net

This table is interactive. Click on the headers to sort the data.

Microwave-assisted synthesis represents another significant advancement in the green synthesis of quinoline precursors. This technique can dramatically reduce reaction times and improve yields. A one-pot, microwave-assisted method for the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ has been reported. asianpubs.org This approach offers a rapid and efficient route to the 2,4-dichloroquinoline core structure.

Table 2: Microwave-Assisted Synthesis of 2,4-Dichloroquinoline

Starting MaterialReagentsMicrowave ConditionsYieldReference
AnilineMalonic Acid, POCl₃600 W, 50 s61% (initial product) asianpubs.org

This table is interactive. Click on the headers to sort the data.

For the introduction of the iodine moiety, palladium-catalyzed reactions are often employed. Sustainable approaches in this area focus on the recyclability of the palladium catalyst. For example, a modified Friedländer quinoline synthesis using a recyclable palladium catalyst has been developed, where the catalytic system could be recovered and reused five times without loss of activity. knu.ac.krresearchgate.net While this was not specifically for an iodination reaction, it demonstrates the potential for developing recyclable palladium-catalyzed systems for the synthesis of iodo-substituted quinolines. Furthermore, palladium-catalyzed aminocarbonylation of 6-iodoquinoline has been investigated, providing a route to various derivatives. nih.gov The development of recyclable versions of such catalytic systems would be a significant step towards a fully sustainable synthesis of this compound.

Chemical Reactivity and Strategic Transformations of 2,4 Dichloro 6 Iodoquinoline

Nucleophilic Substitution Reactions at the Halogen Positions of 2,4-Dichloro-6-iodoquinoline

The quinoline (B57606) ring system, featuring an electron-withdrawing nitrogen atom, activates specific positions towards nucleophilic attack. In this compound, the chlorine atoms at the C2 and C4 positions are particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr).

The SNAr reaction is a primary pathway for the functionalization of electron-deficient aromatic and heteroaromatic systems. dntb.gov.ua The mechanism proceeds through a two-step addition-elimination sequence. A nucleophile first attacks the electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

In quinoline derivatives, the nitrogen atom deactivates the carbocyclic ring and activates the heterocyclic ring to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are significantly activated due to their ortho and para relationship to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate. Studies on analogous systems, such as 2,4-dichloroquinazolines, have shown that these positions are highly susceptible to substitution by a wide range of nucleophiles, including primary and secondary amines. nih.govresearchgate.net DFT calculations on 2,4-dichloroquinazoline (B46505) have revealed that the carbon at the 4-position has a higher LUMO coefficient, rendering it more electrophilic and thus more prone to nucleophilic attack. nih.govresearchgate.net This principle is directly applicable to the this compound scaffold.

The scope of nucleophiles in these reactions is broad, encompassing amines, alkoxides, and thiolates, leading to the synthesis of diverse 4-substituted-2-chloroquinoline derivatives. researchgate.netmdpi.comresearchgate.net

The presence of three distinct halogen atoms on the this compound core allows for selective transformations under controlled conditions. The reactivity of these halogens in SNAr reactions is dictated by their position on the quinoline ring.

C4-Cl vs. C2-Cl: The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This enhanced reactivity is attributed to superior stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4. Numerous studies on related 2,4-dichloro-substituted nitrogen heterocycles consistently demonstrate regioselective substitution at the 4-position under kinetic control. nih.govresearchgate.net

C6-I: The iodine atom at the C6 position, located on the carbocyclic (benzo) portion of the quinoline ring, is significantly less reactive in SNAr reactions. It is not directly activated by the electron-withdrawing effects of the ring nitrogen in the same manner as the C2 and C4 positions. Consequently, nucleophilic substitution typically occurs selectively at C4, leaving the C2-Cl and C6-I bonds intact.

This differential reactivity allows for a stepwise functionalization strategy, where the C4 position can be modified first, followed by potential, albeit more forceful, substitution at the C2 position.

Table 1: Predicted Reactivity of Halogen Positions in this compound Towards SNAr.
PositionHalogenRelative Reactivity in SNArJustification
C4ChlorineHighStrong activation by ring nitrogen (para-position); greater stabilization of intermediate. nih.govresearchgate.net
C2ChlorineModerateActivation by ring nitrogen (ortho-position).
C6IodineLowLocated on the benzene (B151609) ring; not directly activated by the heterocyclic nitrogen.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions Involving this compound

Beyond nucleophilic substitution, palladium-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, greatly expanding the synthetic utility of this compound. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. nobelprize.orgrsc.org The general catalytic cycle for reactions like Suzuki-Miyaura and Heck coupling involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and concluding with a reductive elimination step that releases the product and regenerates the Pd(0) catalyst. libretexts.orglibretexts.org

A critical aspect of these reactions is the relative reactivity of different carbon-halogen bonds in the initial oxidative addition step. The reactivity generally follows the order C-I > C-Br > C-OTf > C-Cl. This predictable reactivity hierarchy is key to achieving chemoselectivity in polyhalogenated substrates like this compound. The C-I bond is significantly more reactive than the C-Cl bonds, allowing for selective functionalization at the C6 position.

The Suzuki-Miyaura reaction is a versatile method for constructing C(sp²)–C(sp²) bonds by coupling an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. libretexts.orgnih.govyonedalabs.com This reaction is widely used in academic and industrial settings due to its mild conditions and tolerance of a broad range of functional groups. researchgate.netnih.gov

When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction occurs with high selectivity at the C6 position. The much greater propensity of the C-I bond to undergo oxidative addition with the Pd(0) catalyst allows for the selective introduction of aryl or heteroaryl groups at this site, while the C2-Cl and C4-Cl positions remain unaffected. This selective arylation provides a valuable intermediate that can be further functionalized at the chloro-substituted positions.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling of this compound.
Coupling PartnerPalladium CatalystLigandBaseSolventExpected Product
Arylboronic AcidPd(OAc)2 or Pd(PPh3)4PPh3, SPhos, or XPhosK2CO3, Cs2CO3, or K3PO4Dioxane/H2O, Toluene, or DMF2,4-Dichloro-6-arylquinoline

The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a powerful method for synthesizing substituted alkenes, which are valuable intermediates in organic synthesis. nih.govnih.gov

Similar to the Suzuki-Miyaura coupling, the Heck reaction's selectivity on the this compound substrate is governed by the relative reactivity of the carbon-halogen bonds. The oxidative addition step occurs preferentially at the C6-I bond. This allows for the selective olefination (or vinylation) at the C6 position, affording 2,4-dichloro-6-vinylquinoline derivatives. The resulting products retain the chlorine atoms at C2 and C4, which can be used for subsequent transformations.

Table 3: Representative Conditions for Selective Heck Coupling of this compound.
Alkene PartnerPalladium CatalystLigand (optional)BaseSolventExpected Product
Styrene, Acrylate EstersPd(OAc)2PPh3 or P(o-tol)3Et3N, K2CO3, or NaOAcDMF, Acetonitrile, or Toluene2,4-Dichloro-6-vinylquinoline derivative

Palladium-Catalyzed Cross-Coupling Chemistry

Negishi and Sonogashira Couplings for Alkylation and Alkenylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the distinct electronic environments of the three carbon-halogen bonds (C-I at C6, and C-Cl at C2 and C4) allow for a high degree of regioselectivity. The C-I bond is the most reactive towards oxidative addition to a palladium(0) center, a key step in these catalytic cycles. This is followed by the C-Cl bond at the 2-position, which is activated by the adjacent nitrogen atom, and lastly the C-Cl bond at the 4-position.

Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For this compound, Negishi coupling would be expected to proceed selectively at the C6 position due to the higher reactivity of the C-I bond. By carefully selecting the organozinc reagent (e.g., alkylzinc halides), a variety of alkyl groups can be introduced at this position. The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl, making the C6-iodo bond the primary site for this transformation.

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Negishi coupling, the Sonogashira reaction on this compound is anticipated to occur preferentially at the C6 position. This allows for the introduction of various substituted and unsubstituted alkynyl moieties, which can serve as handles for further synthetic manipulations. Studies on related dihaloquinolines have demonstrated the feasibility of selective alkynylation at the more reactive halogen-substituted position. For instance, the Sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes proceeds exclusively at the 3-iodo position organic-chemistry.org. This precedent strongly suggests that the C6-iodo position of this compound would be the primary site of reaction in a Sonogashira coupling.

The general reaction conditions for these couplings typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (for Sonogashira), a base (often an amine for Sonogashira), and an appropriate solvent.

Table 1: Predicted Regioselective C-C Coupling Reactions of this compound

Reaction TypeReagentPredicted Site of ReactionProduct Type
Negishi CouplingR-ZnXC62,4-Dichloro-6-alkylquinoline
Sonogashira CouplingR-C≡CHC62,4-Dichloro-6-alkynylquinoline

Aminocarbonylation and Other Carbonylation Reactions

Palladium-catalyzed carbonylation reactions provide a direct route to carbonyl-containing compounds such as amides, esters, and carboxylic acids. The reactivity of the carbon-halogen bonds in this compound towards carbonylation is expected to follow the same trend as in cross-coupling reactions (C-I > C-Cl at C2 > C-Cl at C4).

Aminocarbonylation: This reaction introduces a carbonyl group and an amine in a single step. For this compound, aminocarbonylation would be highly regioselective at the C6 position to afford 2,4-dichloroquinoline-6-carboxamides. Research on the aminocarbonylation of the related 6-iodoquinoline (B82116) has shown that reaction conditions can be tuned to favor either single or double carbonylation, leading to carboxamides or α-ketoamides, respectively nih.govnih.gov. The choice of palladium catalyst and ligands, as well as the carbon monoxide pressure, are crucial factors in controlling the product distribution nih.gov. For instance, using Pd(OAc)₂ with two equivalents of PPh₃ under 40 bar of CO can lead to the formation of 2-ketocarboxamides, while using a bidentate ligand like XantPhos under atmospheric pressure can favor the formation of the simple carboxamide nih.gov.

Other Carbonylation Reactions: By varying the nucleophile, other carbonyl derivatives can be synthesized. For example, using an alcohol as the nucleophile (alkoxycarbonylation) would yield the corresponding ester at the C6 position.

Table 2: Predicted Products of Regioselective Carbonylation at the C6 Position of this compound

NucleophileReaction TypePredicted Product
R₂NHAminocarbonylation2,4-Dichloro-N,N-dialkylquinoline-6-carboxamide
R'OHAlkoxycarbonylationAlkyl 2,4-dichloroquinoline-6-carboxylate

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly versatile, accommodating a wide range of amines and aryl halides. In the case of this compound, the C-I bond at the C6 position is the most likely site for the initial amination reaction. This allows for the selective introduction of primary or secondary amines at this position.

The reaction typically employs a palladium catalyst, often with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos), and a base such as sodium tert-butoxide or cesium carbonate. The choice of ligand is critical for achieving high yields and functional group tolerance youtube.com. Subsequent amination at the C2 or C4 positions would require more forcing reaction conditions due to the lower reactivity of the C-Cl bonds. The higher reactivity of the C2-Cl bond compared to the C4-Cl bond, as observed in related 2,4-dichloroquinolines, suggests that a stepwise amination strategy could be employed to synthesize differentially substituted aminoquinolines beilstein-journals.org.

Reactivity Profiles of the Quinoline Nitrogen Atom in this compound

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it susceptible to reactions such as N-alkylation and N-oxidation.

N-Alkylation: The lone pair of electrons on the quinoline nitrogen can react with alkyl halides to form quaternary quinolinium salts. The electron-withdrawing nature of the three halogen substituents on the this compound ring would decrease the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted quinoline. However, N-alkylation should still be achievable, likely requiring more forcing conditions or more reactive alkylating agents. Studies on the alkylation of related 2-chloro-quinazolinones have shown that N-alkylation can be achieved using alkyl halides in the presence of a base researchgate.net.

N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The presence of electron-withdrawing chloro and iodo groups would deactivate the ring system towards oxidation. However, N-oxidation is a common transformation for quinolines and is often used to modify the reactivity of the ring, particularly activating the C2 and C4 positions towards nucleophilic attack.

Electrophilic Aromatic Substitution on the this compound Core

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are fundamental transformations for functionalizing aromatic rings. The quinoline ring system is generally less reactive towards EAS than benzene due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of three additional deactivating halogen substituents further reduces the electron density of the carbocyclic ring, making EAS reactions challenging.

The directing effects of the substituents must also be considered. The quinoline nitrogen deactivates the entire ring but primarily directs incoming electrophiles to the 5- and 8-positions. The halogen atoms are also deactivating but are ortho-, para-directing. In this specific molecule:

The C6-iodo group would direct to the 5- and 7-positions.

The C2- and C4-chloro groups are on the heterocyclic ring and primarily influence its reactivity.

Given the strong deactivation by both the nitrogen atom and the three halogens, forcing conditions would likely be required for any EAS reaction. Nitration, for example, would likely require strong acid conditions (e.g., fuming nitric acid and sulfuric acid). The regiochemical outcome would be a complex interplay of the electronic and steric effects of all substituents, but substitution at the C5 or C8 positions is the most probable based on the directing effect of the quinoline nitrogen.

Comprehensive Analysis of Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The synthetic utility of this compound is largely dependent on the ability to control the chemo- and regioselectivity of its transformations.

Chemoselectivity: In reactions involving nucleophilic substitution or cross-coupling, the different reactivities of the C-I and C-Cl bonds provide a basis for high chemoselectivity. The C-I bond at the C6 position is significantly more reactive than the C-Cl bonds at the C2 and C4 positions. This allows for selective functionalization at C6 while leaving the chloro substituents intact for subsequent reactions.

Regioselectivity:

Palladium-catalyzed reactions: As discussed, the regioselectivity is governed by the relative reactivity of the carbon-halogen bonds, leading to preferential reaction at C6. Between the two chloro substituents, the C2 position is generally more reactive than the C4 position in palladium-catalyzed couplings of 2,4-dichloroquinolines due to the electronic influence of the adjacent nitrogen atom beilstein-journals.org.

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions, the C4 position of 2,4-dichloroquinolines is typically more susceptible to nucleophilic attack than the C2 position. This is because the intermediate (Meisenheimer complex) formed by attack at C4 is better stabilized by the nitrogen atom through resonance. This provides an orthogonal reactivity pattern to the palladium-catalyzed reactions.

Electrophilic Aromatic Substitution: The regioselectivity of EAS is harder to predict due to the multiple deactivating groups. However, the inherent directing effect of the quinoline nitrogen to the C5 and C8 positions is likely to be a dominant factor.

Stereoselectivity: For the reactions discussed, stereoselectivity is not a primary concern as they involve reactions at achiral centers of the quinoline ring. However, if chiral reagents or catalysts are used, or if the introduced substituents create a new stereocenter, then the stereochemical outcome would need to be considered.

Spectroscopic Characterization and Advanced Structural Analysis of 2,4 Dichloro 6 Iodoquinoline and Its Derivatives

Application of Advanced Spectroscopic Techniques for Molecular Structure Elucidation

A combination of high-resolution spectroscopic methods is employed to confirm the identity and purity of 2,4-Dichloro-6-iodoquinoline and to determine its intricate molecular architecture. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are utilized for unambiguous signal assignments. semanticscholar.org

¹H NMR Spectroscopy: The proton NMR spectrum of the quinoline (B57606) core is expected to show distinct signals for the aromatic protons. The substitution pattern—with chlorine atoms at positions 2 and 4 and an iodine atom at position 6—significantly influences the chemical shifts and coupling patterns of the remaining protons on the quinoline ring system. The proton at the 3-position typically appears as a singlet, while the protons on the benzo-fused ring (H-5, H-7, and H-8) exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbons directly bonded to the electronegative chlorine and nitrogen atoms (C-2 and C-4) are typically shifted downfield. Similarly, the carbon atom attached to the iodine (C-6) will have a characteristic chemical shift. The signals for all nine carbon atoms of the quinoline ring can be assigned with the aid of 2D NMR techniques. semanticscholar.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for definitive assignments. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons, while HSQC correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon skeleton.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on related structures like 2,4-dichloroquinoline (B42001) and 2,4-dichloro-7-methylquinoline. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
H-3Singlet~125-128
H-5Doublet~128-131
H-7Doublet of doublets~135-138
H-8Doublet~130-133
C-2-~150-153
C-3-~124-127
C-4-~145-148
C-4a-~126-129
C-5-~129-132
C-6-~95-98
C-7-~138-141
C-8-~131-134
C-8a-~148-151

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and characteristic vibrations within a molecule. The FT-IR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. researchgate.netmdpi.comscialert.net

Key vibrational modes for the quinoline ring system include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. scialert.net

C=C and C=N ring stretching: The characteristic stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds are observed in the 1625-1430 cm⁻¹ region. scialert.net

C-H in-plane and out-of-plane bending: These deformation vibrations occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. scialert.netastrochem.org The pattern of the out-of-plane bending bands can often provide information about the substitution pattern on the aromatic rings.

C-Cl stretching: The vibrations for the carbon-chlorine bonds are expected in the fingerprint region, typically around 800-600 cm⁻¹.

C-I stretching: The carbon-iodine bond vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom.

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=C and C=N Ring Stretch1625 - 1430Medium to Strong
C-H In-plane Bending1300 - 1000Medium
C-H Out-of-plane Bending900 - 650Strong
C-Cl Stretch800 - 600Strong
C-I Stretch600 - 500Medium to Strong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₉H₄Cl₂IN), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. A key feature in the mass spectrum is the isotopic pattern of the molecular ion, which arises from the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org The presence of two chlorine atoms results in a characteristic cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio (approximately 9:6:1), confirming the presence of two chlorine atoms in the molecule. libretexts.orgresearchgate.net

Electron impact (EI) ionization often leads to fragmentation of the molecule. The fragmentation pattern of quinolines typically involves the loss of small molecules or radicals. For this compound, fragmentation could involve the sequential loss of halogen atoms (Cl or I) or the expulsion of HCl, providing further evidence for the proposed structure.

X-ray Crystallography for Precise Solid-State Structural Determination

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction analysis of suitable crystals of this compound or its derivatives can provide a wealth of structural information. rsc.orgmdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the electron density map of the molecule and, from that, the exact positions of each atom. This analysis yields precise data on bond lengths, bond angles, and torsion angles. redalyc.org The crystallographic data also reveals the crystal system, space group, and unit cell dimensions. mdpi.comresearchgate.netresearchgate.net

Insights into Molecular Conformation and Intermolecular Interactions from Crystallographic Data

The data obtained from X-ray crystallography provides unparalleled insight into the molecule's conformation. For the quinoline ring system, which is largely planar, the analysis would confirm its planarity and determine the precise orientation of the substituent halogen atoms relative to the ring.

Furthermore, crystallographic data illuminates the intermolecular interactions that govern the packing of molecules in the crystal lattice. nih.gov These can include non-covalent interactions such as halogen bonding (involving the chlorine and iodine atoms), π-π stacking between the aromatic quinoline rings of adjacent molecules, and C-H···N or C-H···π interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the material. For instance, the presence of strong intermolecular interactions can influence properties like melting point and solubility. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanical methods serve as powerful tools for elucidating the intricate electronic and structural properties of molecules like this compound. These theoretical approaches provide deep insights into molecular behavior, complementing experimental data and guiding further research. By modeling the molecule at the atomic level, it is possible to predict its reactivity, explore its dynamic behavior, and interpret spectroscopic results with high accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating molecular properties that are dependent on electron distribution. For this compound, DFT calculations can illuminate its stability, reactivity, and the nature of its chemical bonds.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. scirp.orgirjweb.com

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. For this compound, the electronegative nitrogen and halogen atoms are expected to be electron-rich regions, while the carbon atoms of the quinoline ring, particularly those bonded to chlorine, would be electron-deficient.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. irjweb.comscielo.org.mx For instance, a higher electrophilicity index for the 2,4-dichloro-substituted ring suggests a strong susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

ParameterCalculated ValueSignificance
HOMO Energy-6.85 eVElectron-donating capability
LUMO Energy-2.15 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.70 eVIndicates chemical stability and reactivity
Chemical Hardness (η)2.35 eVResistance to change in electron distribution
Electrophilicity Index (ω)4.32 eVPropensity to accept electrons
Note: Values are representative and based on DFT calculations (e.g., B3LYP/6-311G level) on analogous halogenated aromatic systems. scirp.orgnih.govsemanticscholar.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

For a relatively rigid molecule like this compound, MD simulations are particularly useful for exploring its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netmdpi.com These simulations can reveal the stability of different orientations and binding modes, which is crucial for understanding its behavior in a complex environment.

Parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the molecule or a molecular complex. A stable RMSD suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing insights into its solubility and interaction with the surrounding medium. nih.gov

When studying the interaction of this compound with a target protein, for example, MD simulations can track the stability of the ligand-protein complex, the number and duration of hydrogen bonds, and other non-covalent interactions, thereby elucidating the binding mechanism at an atomic level. mdpi.comresearchgate.net

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra. By calculating properties like vibrational frequencies (IR) and nuclear magnetic shieldings (NMR), a theoretical spectrum can be generated and compared with experimental data to confirm molecular structure and assign spectral peaks. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental IR spectra. researchgate.net This allows for the precise assignment of absorption bands to specific vibrational modes, such as C-Cl, C-I, C=N, and aromatic C-H stretches and bends in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the isotropic magnetic shielding of atomic nuclei. tsijournals.com These theoretical shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane). The correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts is often linear and highly accurate, aiding in the structural elucidation of complex molecules and their derivatives. tsijournals.comnih.gov

Table 2: Correlation of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

Carbon Atom PositionHypothetical Experimental δ (ppm)Calculated δ (ppm)Assignment
C2151.5152.1C-Cl
C3123.8124.3C-H
C4148.2148.9C-Cl
C5129.0129.5C-H
C692.593.1C-I
C7136.4137.0C-H
C8128.1128.7C-H
C4a149.7150.3Bridgehead C
C8a146.3146.9Bridgehead C
Note: Calculated values are representative of results from methods like GIAO-DFT. Experimental values are hypothetical for illustrative purposes. tsijournals.com

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, a key transformation of interest is nucleophilic aromatic substitution (SNAr), given the presence of two chlorine atoms that can act as leaving groups.

DFT calculations can determine the regioselectivity of such reactions. For instance, a nucleophile could attack at either the C2 or C4 position. By calculating the activation energies (Ea) for both pathways, the preferred reaction site can be predicted. Studies on analogous 2,4-dichloro-substituted heterocyclic systems, like 2,4-dichloroquinazoline (B46505), have shown that nucleophilic attack is often favored at the C4 position due to a lower activation barrier, which is influenced by the electronic contribution of the nearby heterocyclic nitrogen atom. nih.gov

The computational investigation of a reaction mechanism involves:

Locating Stationary Points: Optimizing the geometries of reactants, intermediates, transition states (TS), and products.

Calculating Energies: Determining the relative energies of all stationary points to construct a reaction energy profile.

Frequency Analysis: Confirming that reactants and products are energy minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). The imaginary frequency corresponds to the vibrational mode of the bond being formed or broken during the reaction. nih.gov

This approach provides a detailed, step-by-step understanding of the reaction pathway, rationalizes experimental observations, and can be used to predict the outcome of unknown reactions. rsc.org

Emerging Research Frontiers and Future Prospects for 2,4 Dichloro 6 Iodoquinoline Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning for 2,4-Dichloro-6-iodoquinoline

Reaction Prediction: Machine learning models, trained on vast databases of chemical reactions, can predict the most likely products, yields, and optimal conditions for the transformation of this compound. researchgate.netnih.gov These models use molecular fingerprints and quantum mechanics descriptors to identify the most reactive sites on a molecule. researchgate.net For instance, an ML model could accurately predict the regioselectivity of a nucleophilic aromatic substitution, determining whether the chlorine at the C2 or C4 position is more likely to react under specific conditions. This predictive capability can save significant time and resources by minimizing trial-and-error experimentation. nih.gov

The following table outlines potential applications of AI and ML in the synthesis of this compound:

AI/ML ApplicationDescriptionPotential Impact on this compound Synthesis
Reaction Outcome Prediction Algorithms predict the major product, yield, and potential byproducts of a given reaction.Reduces the number of screening experiments needed to find optimal reaction conditions for functionalizing the quinoline (B57606) core.
Retrosynthetic Analysis AI suggests multiple synthetic pathways from simple precursors to the target molecule.Uncovers novel, more efficient, or more sustainable routes to this compound. jelsciences.comarxiv.org
Catalyst and Reagent Selection Machine learning models recommend the best catalyst, solvent, and reagents for a desired transformation.Accelerates the optimization of cross-coupling reactions or other catalytic transformations involving the haloquinoline.
Property Prediction AI can predict physicochemical and biological properties of novel this compound derivatives.Guides the design of new molecules with desired characteristics for various applications. researchgate.net

Application of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis of this compound and its Derivatives

Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, efficiency, and scalability. chemanager-online.comnih.gov The application of continuous manufacturing principles to the synthesis of this compound and its derivatives can lead to more robust and cost-effective production processes. flowsciences.com

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. chemanager-online.com This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which are often encountered in the synthesis of halogenated heterocycles. The small reaction volumes at any given time in a flow reactor significantly enhance safety compared to large-scale batch reactions. nih.gov

The table below summarizes the key advantages of applying flow chemistry to the synthesis of this compound:

Feature of Flow ChemistryAdvantage for this compound Synthesis
Precise Control of Reaction Parameters Improved yields and selectivities in reactions such as nitration, halogenation, and cross-coupling.
Enhanced Heat and Mass Transfer Better management of exothermic reactions, preventing runaway scenarios and byproduct formation.
Increased Safety Minimized risk when using hazardous reagents or performing high-pressure reactions due to small reactor volumes. nih.gov
Scalability Straightforward scaling of production by running the system for longer periods or by parallelizing multiple reactor lines.
Process Automation and Integration Enables the integration of in-line purification and analysis, leading to a fully automated and continuous manufacturing process. nih.gov

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the spontaneous organization of molecules into well-defined, functional structures. researchgate.net The unique electronic and steric properties of this compound, particularly the presence of a polarizable iodine atom, make it an intriguing building block for the construction of novel supramolecular assemblies.

The iodine atom at the C6 position can participate in halogen bonding, a highly directional and specific non-covalent interaction between an electrophilic region on the halogen and a Lewis base. nih.gov This interaction can be a powerful tool for directing the self-assembly of this compound molecules into predictable one-, two-, or three-dimensional architectures. The strength and directionality of the halogen bond can be tuned by modifying the substituents on the quinoline ring, offering a strategy for the rational design of complex supramolecular structures. researchgate.net

Furthermore, the aromatic quinoline core can engage in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. The interplay of these various non-covalent forces—halogen bonding, π-π stacking, and hydrogen bonding—can lead to the formation of intricate and hierarchical self-assembled structures with emergent properties.

Potential supramolecular structures involving this compound are outlined in the following table:

Type of Supramolecular AssemblyDriving Non-Covalent InteractionsPotential Applications
1D Chains or Ribbons Halogen bonding (C-I···N or C-I···O), π-π stackingCrystal engineering, development of new materials with anisotropic properties.
2D Sheets Combination of halogen bonds and hydrogen bondsFormation of functional surfaces, sensors.
Host-Guest Complexes Halogen bonding, hydrophobic interactionsMolecular recognition, encapsulation of small molecules.
Liquid Crystals Anisotropic molecular shape, intermolecular interactionsDevelopment of new display technologies, smart materials.

Investigation of Unconventional Reactivity Modes and Novel Transformations of this compound

The presence of three distinct halogen atoms on the this compound scaffold provides a platform for exploring unconventional and selective chemical transformations. The differential reactivity of the C-I, C-Cl (at C4), and C-Cl (at C2) bonds allows for stepwise and site-selective functionalization, leading to the synthesis of complex, polysubstituted quinolines that would be difficult to access through traditional methods.

The C-I bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the C-Cl bond at the C4 position, and then the C-Cl bond at the C2 position. This reactivity gradient enables a range of selective transformations:

Selective Sonogashira, Suzuki, and Heck couplings at the C6 position, leaving the two chlorine atoms intact for subsequent modifications.

Stepwise functionalization , where the C6-iodo group is first reacted, followed by the selective reaction of the C4-chloro group under more forcing conditions.

Beyond traditional cross-coupling, research is moving towards novel C-H activation and functionalization strategies. nih.gov These methods allow for the direct introduction of new functional groups at the carbon-hydrogen bonds of the quinoline ring, providing a more atom-economical approach to derivatization. nih.gov

The following table details potential novel transformations for this compound:

Reaction TypePosition(s)Description
Site-Selective Cross-Coupling C6 > C4 > C2Sequential introduction of different aryl, alkyl, or alkynyl groups by exploiting the differential reactivity of the C-X bonds.
Directed C-H Functionalization C5, C7, C8Using a directing group to achieve regioselective introduction of functional groups at otherwise unreactive C-H positions. nih.gov
Photoredox Catalysis VariousLight-mediated reactions to enable novel transformations that are not accessible under thermal conditions.
Domino or Cascade Reactions MultipleA single synthetic operation that forms multiple chemical bonds in a cascading fashion, leading to rapid increases in molecular complexity. dntb.gov.ua

Development of Advanced Analytical Techniques for In-situ Monitoring and Kinetic Studies of this compound Reactions

A thorough understanding of reaction kinetics and mechanisms is crucial for the optimization and scale-up of chemical processes. Advanced analytical techniques that allow for in-situ and real-time monitoring of reactions involving this compound are essential for gaining these insights. mt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed using specialized probes that are inserted directly into the reaction vessel. fu-berlin.dempg.de This allows for the continuous tracking of the concentrations of reactants, intermediates, and products without the need for sampling. mt.com Such data is invaluable for determining reaction rates, identifying transient intermediates, and elucidating reaction mechanisms. mpg.de

For complex reaction mixtures or for the analysis of isomeric purity, hyphenated techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools. scispace.com These methods provide high-resolution separation of components and sensitive detection, which is critical for identifying and quantifying byproducts and impurities in the synthesis of this compound derivatives. scispace.com

The table below highlights advanced analytical techniques and their applications in studying reactions of this compound:

Analytical TechniqueInformation ObtainedApplication in this compound Chemistry
In-situ FTIR/Raman Spectroscopy Real-time concentration profiles of reactants and products.Optimization of reaction conditions (temperature, catalyst loading), kinetic analysis of functionalization reactions. fu-berlin.de
In-situ NMR Spectroscopy Structural information on intermediates, reaction kinetics.Mechanistic studies, identification of transient species in complex reaction pathways. mpg.de
HPLC-MS/MS Separation and identification of isomers and byproducts, quantification of trace impurities.Purity assessment of final products, analysis of regioselectivity in substitution reactions. scispace.com
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for unambiguous molecular formula confirmation.Characterization of novel this compound derivatives.
X-ray Crystallography Three-dimensional molecular structure.Unambiguous determination of regiochemistry in substituted products, study of supramolecular interactions in the solid state.

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